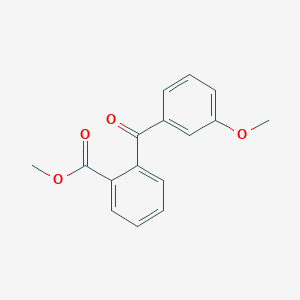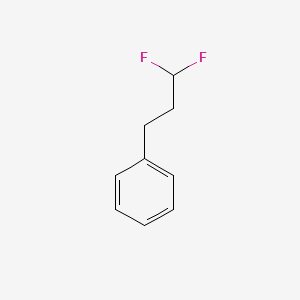
5-Oxopentane-1,1-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopentane-1,1-diyl diacetate is an organic compound with the molecular formula C9H14O5. It is a diester derivative of 5-oxopentane, where two acetate groups are attached to the 1,1-diyl positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxopentane-1,1-diyl diacetate typically involves the acetylation of 5-oxopentane-1,2,5-triol. One common method includes the use of vinyl acetate and Candida antarctica lipase B (Novozym 435) in tetrahydrofuran (THF) at 25°C. This reaction selectively acetylates the primary alcohols at the C-1 and C-5 positions over the secondary alcohol at the C-2 position .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxopentane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dichromic acid is commonly used for the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like methanol in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is 5-hydroxy-4-oxopentyl acetate.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Oxopentane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-oxopentane-1,1-diyl diacetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The pathways involved may include the regulation of metabolic processes and the modulation of enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxopentane-1,5-diyl diacetate: Similar in structure but with different positional isomerism.
5-Hydroxy-4-oxopentyl acetate: A reduction product of 5-oxopentane-1,1-diyl diacetate.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and interaction with biological molecules. Its selective acetylation and the ability to undergo various chemical transformations make it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
142564-05-4 |
|---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
(1-acetyloxy-5-oxopentyl) acetate |
InChI |
InChI=1S/C9H14O5/c1-7(11)13-9(14-8(2)12)5-3-4-6-10/h6,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
QREFRHPMXADUMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCCC=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)



![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
